molecular formula C14H17ClFNOS B5646733 N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide

N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide

Cat. No. B5646733
M. Wt: 301.8 g/mol
InChI Key: XUWOUYYSBMUZED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide typically involves reactions that incorporate chloro- and fluoro- phenyl groups into the molecular structure. While specific synthesis methods for this compound were not found, related compounds offer insights into possible synthetic pathways. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamides have been synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, indicating a multi-step synthesis involving halogenated anilines and thioxothiazolidinone derivatives (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds like N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide is characterized by the presence of halogen atoms, which significantly influence the electronic distribution and overall geometry of the molecule. For instance, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide displays non-planar discrete molecules linked by intermolecular hydrogen bonds, highlighting how halogens and hydroxyl groups affect the spatial arrangement and potential reactivity of such compounds (Davis & Healy, 2010).

Chemical Reactions and Properties

Chemical reactions involving N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide and its derivatives are influenced by the active functional groups. These compounds can participate in various organic reactions, such as nucleophilic substitution reactions due to the presence of halogens, which are good leaving groups. The synthesis and functionalization of these acetamides often involve reactions under mild conditions, enabling the introduction of diverse substituents and the generation of compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-cyclohexylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNOS/c15-12-8-10(6-7-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWOUYYSBMUZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide

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